3-methyl-6-oxoheptanoic acid 3-methyl-6-oxoheptanoic acid
Brand Name: Vulcanchem
CAS No.: 67135-96-0
VCID: VC12010777
InChI: InChI=1S/C8H14O3/c1-6(5-8(10)11)3-4-7(2)9/h6H,3-5H2,1-2H3,(H,10,11)
SMILES: CC(CCC(=O)C)CC(=O)O
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol

3-methyl-6-oxoheptanoic acid

CAS No.: 67135-96-0

Cat. No.: VC12010777

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-6-oxoheptanoic acid - 67135-96-0

Specification

CAS No. 67135-96-0
Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
IUPAC Name 3-methyl-6-oxoheptanoic acid
Standard InChI InChI=1S/C8H14O3/c1-6(5-8(10)11)3-4-7(2)9/h6H,3-5H2,1-2H3,(H,10,11)
Standard InChI Key BHXGHANBRHMKPN-UHFFFAOYSA-N
SMILES CC(CCC(=O)C)CC(=O)O
Canonical SMILES CC(CCC(=O)C)CC(=O)O

Introduction

Structural and Molecular Properties

Molecular Architecture

3-Methyl-6-oxoheptanoic acid belongs to the class of substituted heptanoic acids. Its IUPAC name derives from a seven-carbon chain (heptanoic acid) with a ketone group at the sixth carbon and a methyl branch at the third carbon. The molecular formula C₈H₁₄O₃ reflects these substitutions, yielding a molar mass of 158.19 g/mol. Key structural features include:

  • Carboxylic acid group: Provides acidity (pKa ≈ 4.5–5.0) and participation in condensation reactions.

  • Ketone group: Enables nucleophilic additions and redox transformations.

  • Methyl branch: Enhances steric effects, influencing reaction kinetics and solubility.

The compound’s planar ketone and tetrahedral methyl group create a stereoelectronic profile distinct from linear carboxylic acids like adipic acid .

Synthesis and Industrial Production

Oxidation of Alicyclic Precursors

A patented method for synthesizing carboxylic acids involves oxidizing alicyclic ketones or alcohols using hydrogen peroxide (H₂O₂) and tungsten-based catalysts . While the patent focuses on cyclohexanone-to-adipic acid conversion, analogous conditions could apply to 3-methyl-6-oxoheptanoic acid:

Proposed Synthesis Pathway:

  • Precursor Selection: Use a methyl-substituted cyclic ketone (e.g., 3-methylcyclohexanone).

  • Oxidation: React with 3–30 equivalents of H₂O₂ in a biphasic system (aqueous H₂O₂ + oily ketone).

  • Catalysis: Tungstic acid (H₂WO₄) or sodium tungstate (Na₂WO₄) at 50–100°C facilitates ketone cleavage.

  • Isolation: Acidify the mixture to precipitate the carboxylic acid.

Table 1: Hypothetical Reaction Conditions

ParameterValue
CatalystTungstic acid (0.01–10 mol%)
Temperature70–90°C
H₂O₂ Equivalents5–8
Reaction Time6–12 hours

This method avoids polar solvents, simplifying purification and reducing environmental impact .

Alternative Routes

  • Ester Hydrolysis: Saponification of methyl 3-methyl-6-oxoheptanoate under acidic or basic conditions.

  • Biocatalytic Approaches: Microbial oxidation of branched alkanes using engineered Pseudomonas strains (theoretical).

Chemical Reactivity and Functionalization

Redox Transformations

The ketone group undergoes predictable reactions:

  • Reduction: Sodium borohydride (NaBH₄) converts the ketone to a secondary alcohol, yielding 3-methyl-6-hydroxyheptanoic acid.

  • Oxidation: Strong oxidizers (e.g., KMnO₄) could further oxidize the ketone to a dicarboxylic acid, though steric hindrance may limit efficacy.

Condensation Reactions

The carboxylic acid participates in esterification and amide formation. For example, refluxing with ethanol and H₂SO₄ produces ethyl 3-methyl-6-oxoheptanoate, a potential plasticizer precursor.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s branched structure mimics bioactive molecules, making it a candidate for:

  • Antibiotic Synthesis: Analogous to penicillin side-chain modifications using 6-oxoheptanoic acid derivatives .

  • Prodrug Design: Ester derivatives for controlled drug release.

Polymer Chemistry

Incorporating 3-methyl-6-oxoheptanoic acid into polyesters could enhance thermal stability due to methyl branching. For instance, copolymerization with ethylene glycol may yield resins with higher glass transition temperatures (TgT_g).

Comparison with Structural Analogs

Table 2: Functional Comparison with Related Carboxylic Acids

CompoundStructureKey Differences
Adipic acidHOOC-(CH₂)₄-COOHLinear, no ketone or branching
6-Oxoheptanoic acidHOOC-(CH₂)₃-CO-CH₃Lacks methyl branch at C3
3-Methylglutaric acidHOOC-CH(CH₃)-CH₂-COOHShorter chain, no ketone

The methyl and ketone groups in 3-methyl-6-oxoheptanoic acid confer distinct solubility and reactivity compared to these analogs.

Future Research Directions

  • Catalytic Optimization: Screening transition-metal catalysts (e.g., Mn, Fe) to improve oxidation efficiency.

  • Biomedical Studies: Evaluating antimicrobial activity of derivatives.

  • Polymer Characterization: Synthesizing copolymers to assess mechanical properties.

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